N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic carboxamide compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 4-bromophenyl group. Its structure combines a bicyclic nitrogen-containing scaffold with a brominated aromatic moiety, which is critical for its physicochemical and biological properties. The compound’s synthesis typically involves amidation reactions under optimized conditions, such as microwave-assisted protocols, to enhance yield and purity . Its pharmacological relevance is suggested by structural similarities to known bioactive molecules targeting enzymes or receptors, though specific therapeutic applications require further validation.
Properties
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMKYLCJCGHHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with a halogenated pyrido[1,2-a]pyrimidine intermediate.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its carboxamide backbone or halogenated substituents. Key differences in substituent positioning, halogen type, and biological activity are highlighted.
Table 1: Structural and Functional Comparison with Analogs
Substituent Effects on Activity
- Halogen Position: The 4-bromophenyl group in the target compound contrasts with the 3-chlorophenyl substituent in BK11986. Positional changes (para vs. meta) may influence steric interactions or electronic effects, altering receptor binding or solubility.
- Halogen Type: Evidence from N-(4-halophenyl)maleimides suggests that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example, Br and I analogs showed nearly identical IC50 values (~4.3–4.4 μM), indicating bromine’s role may be steric rather than electronic. This trend could extend to the target compound if targeting similar enzymes.
Core Structure Differences
- Pyrido[1,2-a]pyrimidine vs. Pyridazinone: The target compound’s pyrido[1,2-a]pyrimidine core differs from pyridazinone derivatives (e.g., FPR2 agonists in ). The latter’s planar structure and additional oxygen atom may enhance receptor specificity, as seen in their FPR2 selectivity.
- Quinoline Analogs: N-(4-bromophenyl)quinoline-2-carboxamide (5c) shares the bromophenyl-carboxamide motif but exhibits antiviral activity against BVDV. This highlights the role of the quinoline core in antiviral mechanisms, distinct from pyrido[1,2-a]pyrimidine’s unexplored applications.
Biological Activity
N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound combines a pyridine and a pyrimidine ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11BrN2O2. The presence of the bromophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and altering interaction dynamics with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in cell signaling pathways related to cancer proliferation.
- Antioxidant Activity : It may exhibit free radical scavenging properties, contributing to its protective effects against oxidative stress.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it can potentially reduce inflammation-related diseases.
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound:
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of the compound against various cancer cell lines, including MCF-7 (breast cancer). The results indicated that the compound exhibits significant cytotoxicity with an IC50 value of 12 µM, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibitory effects of this compound. It demonstrated a strong inhibitory effect on acetylcholinesterase (AChE) with an IC50 value of 10.5 µM, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Properties : The compound was also tested for its anti-inflammatory effects through COX-2 inhibition. An IC50 value of 15 µM was reported, highlighting its capability to modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
